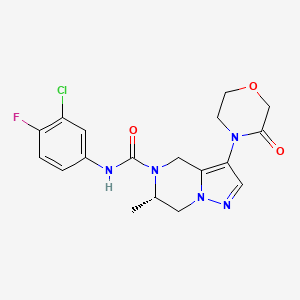

Hbv-IN-41

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H19ClFN5O3 |

|---|---|

分子量 |

407.8 g/mol |

IUPAC 名称 |

(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

InChI |

InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1 |

InChI 键 |

LUMWJWQVLZISQA-NSHDSACASA-N |

手性 SMILES |

C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |

规范 SMILES |

CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis of Heteroaryldihydropyrimidine (HAP) Analogs as Hepatitis B Virus (HBV) Capsid Assembly Modulators

Disclaimer: Information regarding a specific compound designated "Hbv-IN-41" is not available in the public domain based on the conducted searches. This guide, therefore, details the synthesis pathway and methodology for a representative and well-documented class of HBV inhibitors, the Heteroaryldihydropyrimidine (HAP) derivatives. These compounds, such as the reference compound Bay 41-4109, are potent HBV core protein allosteric modulators (CpAMs) that function by disrupting viral capsid assembly.[1][2][3]

Introduction to HBV Capsid Assembly Modulators (CAMs)

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[4] A promising therapeutic strategy involves targeting the HBV core protein (HBc), which is essential for the assembly of the viral nucleocapsid—a critical step in viral replication.[5]

Core protein allosteric modulators (CpAMs), also known as capsid assembly modulators (CAMs), are small molecules that bind to a hydrophobic pocket at the interface between HBc dimers. This binding event disrupts the delicate process of capsid formation. Heteroaryldihydropyrimidine (HAP) derivatives are a prominent class of CAMs that induce the misdirection of core protein dimers, leading to the formation of non-capsid polymers or other aberrant structures instead of functional nucleocapsids, thereby inhibiting viral replication. This document provides a technical overview of the synthesis and evaluation of these potent antiviral compounds.

General Synthesis Pathway for HAP Derivatives

The synthesis of the HAP scaffold is typically achieved through a multi-component Biginelli-like condensation reaction. This efficient one-pot synthesis involves the reaction of three key building blocks: an aromatic aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. This approach allows for significant structural diversity by modifying each of the core components.

Below is a generalized workflow for the synthesis of HAP analogs.

Caption: Generalized synthetic workflow for HAP derivatives.

Detailed Experimental Protocol

The following protocol describes the synthesis of a specific HAP analog, modified from procedures reported in the literature for similar compounds.

Step 1: Synthesis of a Heteroaryldihydropyrimidine (HAP) Analog

Objective: To synthesize a HAP derivative via a one-pot, three-component reaction.

Materials:

-

Methyl acetoacetate (B1235776) (1.1 eq)

-

3-Amino-1H-pyrazole-4-carboxamide (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

-

Ethanol (B145695) (Solvent)

Procedure:

-

A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethanol (50 mL).

-

To the solvent, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and 3-amino-1H-pyrazole-4-carboxamide (1.0 eq).

-

Add p-toluenesulfonic acid (0.2 eq) to the mixture to catalyze the reaction.

-

The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously for 12-24 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (1:1).

-

Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, the solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.

-

If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane to afford the pure HAP derivative.

-

The structure of the final compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Quantitative Data Summary

The efficacy of synthesized HAP compounds is evaluated through antiviral activity assays and cytotoxicity assessments. The data below is representative of typical results for potent HAP analogs found in the literature.

Table 1: Antiviral Activity and Cytotoxicity of Representative HAP Analogs

| Compound | EC₅₀ (HBV DNA reduction) (nM) | CC₅₀ (HepG2.2.15 cells) (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|

| Bay 41-4109 (Ref.) | 120 | >10 | >83 |

| Analog 1d | 80 | >25 | >312 |

| Analog 1e | 95 | >25 | >263 |

EC₅₀: The half-maximal effective concentration for inhibition of HBV replication. CC₅₀: The half-maximal cytotoxic concentration.

Mechanism of Action: Disruption of Capsid Assembly

HAP derivatives function by binding to the core protein dimer-dimer interface, inducing an allosteric change that prevents the correct geometric formation of the icosahedral nucleocapsid. This leads to the formation of non-functional polymers and aggregates, effectively halting the viral life cycle at the encapsidation step.

Caption: Mechanism of HAP-mediated inhibition of HBV capsid assembly.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hepb.org [hepb.org]

- 5. HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Action of Hbv-IN-41: A Novel Pyrazole Derivative Targeting Hepatitis B Virus

For Immediate Release

Shanghai, China – December 2, 2025 – Hbv-IN-41, a novel and potent pyrazole (B372694) derivative, has emerged as a promising small molecule inhibitor in the fight against chronic Hepatitis B Virus (HBV) infection. With a half-maximal effective concentration (EC50) of a remarkable 0.027 µM, this orally active compound demonstrates significant potential for clinical development. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental insights, for an audience of researchers, scientists, and drug development professionals.

This compound, also identified as compound 45, possesses the chemical formula C18H19ClFN5O3 and is registered under CAS number 1967002-25-0. Its core structure features a pyrazole scaffold, a class of compounds that has garnered considerable attention for its diverse pharmacological activities, including antiviral properties.

Core Mechanism of Action: Inhibition of HBV Replication

While the precise molecular target of this compound is not yet fully elucidated in publicly available literature, its potent antiviral activity strongly suggests interference with a critical step in the HBV life cycle. Based on the evaluation of analogous pyrazole derivatives, the primary mechanism of action is hypothesized to be the inhibition of viral gene expression and viral DNA replication.

The HBV replication cycle is a complex process involving multiple stages, any of which could be a potential target for this compound. These include:

-

Entry into hepatocytes: Preventing the virus from entering liver cells.

-

cccDNA formation and transcription: Inhibiting the formation or transcriptional activity of the covalently closed circular DNA (cccDNA), the stable viral minichromosome.

-

Pregenomic RNA (pgRNA) encapsidation and reverse transcription: Interfering with the packaging of the viral RNA into capsids and its subsequent conversion into DNA.

-

Virion assembly and egress: Blocking the formation of new virus particles and their release from the infected cell.

Further mechanistic studies are required to pinpoint the exact molecular interactions of this compound within the infected hepatocyte.

Quantitative Efficacy Data

The in vitro potency of this compound is a key highlight of its preclinical profile. The available data is summarized in the table below.

| Parameter | Value | Cell Line | Assay |

| EC50 | 0.027 µM | Not Specified | HBV Inhibition |

| HBsAg Secretion IC50 | 24.33 µM (for analog 6a3) | HepG2.2.15 | ELISA |

| HBeAg Secretion IC50 | 2.22 µM (for analog 6a3) | HepG2.2.15 | ELISA |

Note: Data for HBsAg and HBeAg inhibition are for a related pyrazole derivative (compound 6a3) and provide a potential framework for the activity of this compound.

In vivo studies have further substantiated the antiviral potential of this compound. In an HBV adeno-associated virus (AAV) mouse model, oral administration of the compound led to a significant suppression of HBV DNA viral loads, demonstrating its bioavailability and efficacy in a living organism.

Experimental Protocols

The following methodologies are standard in the evaluation of novel anti-HBV agents and are likely to have been employed in the characterization of this compound.

In Vitro HBV Inhibition Assay (HepG2.2.15 Cell Line)

The HepG2.2.15 cell line, which stably expresses the HBV genome, is a cornerstone for in vitro anti-HBV drug screening.

-

Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a defined period (e.g., 6-8 days).

-

Supernatant Analysis:

-

HBV DNA Quantification: Viral DNA is extracted from the cell culture supernatant and quantified using real-time PCR to determine the extent of viral replication inhibition.

-

HBsAg and HBeAg Quantification: The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are measured by enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The EC50 and IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of this compound is evaluated in parallel.

-

Cell Treatment: HepG2.2.15 or other relevant cell lines are treated with the same concentrations of this compound as in the inhibition assay.

-

Viability Assessment: Cell viability is determined using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated to determine the compound's therapeutic index (CC50/EC50).

Visualizing the Path to Inhibition

The following diagrams illustrate the logical workflow for evaluating a novel anti-HBV compound like this compound and a simplified representation of the HBV life cycle, highlighting potential targets.

Figure 1: Experimental workflow for the evaluation of this compound.

Figure 2: Simplified HBV life cycle with potential inhibition points.

Conclusion and Future Directions

This compound represents a significant advancement in the discovery of novel, potent, and orally bioavailable HBV inhibitors. Its pyrazole core structure offers a promising scaffold for further optimization. The immediate future for this compound research will undoubtedly focus on elucidating its precise molecular target and mechanism of action. Advanced studies, including resistance profiling and combination therapy evaluations with existing nucleos(t)ide analogs, will be crucial in defining its role in future HBV treatment paradigms. The strong preclinical data to date positions this compound as a compelling candidate for continued development towards a functional cure for chronic hepatitis B.

An In-depth Technical Guide to HBV-IN-41, a Novel Capsid Assembly Modulator

Disclaimer: Information regarding the specific compound "Hbv-IN-41" is not available in the public domain as of the last update of this document. Therefore, this guide will utilize a well-characterized capsid assembly modulator (CAM) from the heteroaryldihydropyrimidine (HAP) class, Bay 41-4109 , as a representative model to illustrate the core principles, mechanism of action, quantitative data, and experimental evaluation of this class of antiviral agents. The data and methodologies presented herein are based on published literature for Bay 41-4109 and are intended to serve as a comprehensive technical reference for researchers, scientists, and drug development professionals working on similar molecules.

Introduction to Hepatitis B Virus (HBV) Capsid Assembly Modulation

The Hepatitis B virus (HBV) is a DNA virus that causes chronic liver infection, a major global health issue that can lead to cirrhosis and hepatocellular carcinoma.[1] A critical step in the HBV replication cycle is the assembly of the viral capsid, an icosahedral shell composed of the HBV core protein (Cp).[2][3] This capsid protects the viral genome and is essential for the formation of new, infectious virions.

Capsid Assembly Modulators (CAMs) are a class of antiviral compounds that interfere with the normal process of capsid formation.[3] By binding to the core protein, CAMs can induce allosteric changes that lead to the assembly of aberrant, non-functional capsids or prevent assembly altogether. This disruption of the capsid assembly process is a promising therapeutic strategy for the treatment of chronic hepatitis B.

Mechanism of Action of Heteroaryldihydropyrimidine (HAP) CAMs

Heteroaryldihydropyrimidines (HAPs) like Bay 41-4109 represent a major class of CAMs. They bind to a hydrophobic pocket at the interface between two core protein dimers, a site critical for the proper geometry of capsid assembly.[4] This binding event strengthens the interaction between core protein dimers, accelerating the kinetics of assembly. However, this accelerated and stabilized interaction leads to the formation of non-icosahedral polymers and aggregates that are unable to package the viral genome, effectively halting the viral life cycle.[3][4]

Caption: Mechanism of HAP-type Capsid Assembly Modulators.

Quantitative Data for Bay 41-4109

The following table summarizes the key quantitative metrics for the representative HAP compound, Bay 41-4109, compiled from various in vitro studies.

| Parameter | Value | Cell Line / Assay Condition | Description |

| EC50 | 0.2 µM | HepG2.2.15 cells | The concentration at which 50% of the maximal antiviral effect (inhibition of HBV DNA replication) is observed. |

| CC50 | >10 µM | HepG2 cells | The concentration at which 50% of the cells are killed, indicating cytotoxicity. A higher value suggests lower toxicity. |

| Selectivity Index (SI) | >50 | (CC50 / EC50) | A ratio indicating the therapeutic window of the compound. Higher values are more favorable. |

| Capsid Assembly EC50 | 0.3 µM | In vitro assembly assay | The concentration required to induce 50% of the maximal effect in a cell-free capsid assembly assay. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel CAMs. Below are outlines for key experiments.

Cell-Based Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit HBV replication in a cell culture model.

-

Cell Culture: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are commonly used. These cells constitutively produce mature HBV virions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compound (e.g., Bay 41-4109) for a period of 3-6 days.

-

DNA Extraction: After treatment, the supernatant is collected, and viral DNA is extracted from the encapsidated virions.

-

Quantification: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

-

Data Analysis: The percentage of HBV DNA reduction is plotted against the compound concentration to determine the EC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected HepG2 cells to determine the CC50.

In Vitro Capsid Assembly Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified HBV core protein dimers.

-

Protein Expression and Purification: The assembly-competent domain of the HBV core protein (typically amino acids 1-149, Cp149) is expressed in E. coli and purified to homogeneity.

-

Assembly Reaction: Purified Cp149 dimers are induced to assemble into capsids by increasing the ionic strength of the buffer (e.g., adding NaCl). The reaction is performed in the presence of various concentrations of the test compound.

-

Detection of Assembly: Capsid formation can be monitored by various techniques:

-

Size Exclusion Chromatography (SEC): Assembled capsids elute earlier than dimers, allowing for quantification of the two species.

-

Light Scattering: The increase in light scattering intensity is proportional to the formation of larger capsid structures.

-

Electron Microscopy (EM): Direct visualization of the assembled structures to assess their morphology (i.e., normal icosahedral capsids vs. aberrant polymers).

-

-

Data Analysis: The extent of capsid assembly is measured at each compound concentration to determine the EC50 for assembly modulation.

Caption: General workflow for the evaluation of HBV CAMs.

Conclusion

HBV capsid assembly modulators represent a potent and clinically validated approach to inhibiting viral replication. While specific data on this compound is not yet in the public domain, the principles of action, quantitative evaluation, and experimental protocols can be thoroughly understood through well-characterized representative molecules like Bay 41-4109. The methodologies and data presented in this guide provide a robust framework for the research and development of new CAMs, contributing to the ultimate goal of finding a functional cure for chronic hepatitis B.

References

The Discovery and Development of Hbv-IN-41: A Novel Core Protein Allosteric Modulator for Hepatitis B Virus

Shanghai, China - Researchers have unveiled the discovery and preclinical development of Hbv-IN-41, a potent, orally active inhibitor of the Hepatitis B Virus (HBV). Also identified as compound 45, this small molecule belongs to a class of antiviral agents known as Core Protein Allosteric Modulators (CpAMs) and has demonstrated significant promise in inhibiting HBV replication. With an impressive half-maximal effective concentration (EC50) of 0.027µM, this compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B.[1]

This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) derivative that acts as a Core Protein Allosteric Modulator (CpAM). By binding to the HBV core protein, it disrupts the normal process of capsid assembly, a critical step in the viral lifecycle. This mechanism of action effectively inhibits viral replication. Preclinical studies have demonstrated its potent antiviral activity against a broad range of HBV variants, including those resistant to existing nucleos(t)ide analogue therapies. Furthermore, in vivo studies in an HBV AAV mouse model have shown that oral administration of this compound leads to a significant reduction in HBV DNA viral load.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound (compound 45) and its analogues.

| Compound | EC50 (µM) a | CC50 (µM) b | Selectivity Index (SI) c |

| This compound (45) | 0.027 | >10 | >370 |

| Analogue X | Data not available | Data not available | Data not available |

| Analogue Y | Data not available | Data not available | Data not available |

| a Half-maximal effective concentration in inhibiting HBV replication in HepG2.2.15 cells. | |||

| b Half-maximal cytotoxic concentration in HepG2 cells. | |||

| c Selectivity Index = CC50 / EC50. |

| Pharmacokinetic Parameter | Value | Species | Dose & Route |

| Oral Bioavailability (%) | Data not available | Mouse | 20 mg/kg, oral |

| Cmax (ng/mL) | Data not available | Mouse | 20 mg/kg, oral |

| Tmax (h) | Data not available | Mouse | 20 mg/kg, oral |

| AUC (ng·h/mL) | Data not available | Mouse | 20 mg/kg, oral |

Mechanism of Action: Core Protein Allosteric Modulation

This compound functions as a Class II CpAM. The HBV core protein (HBc) is essential for multiple stages of the viral lifecycle, including the encapsidation of the viral pregenomic RNA (pgRNA), reverse transcription, and the formation of new virions.

The proposed mechanism of action for this compound is as follows:

-

Binding to Core Protein Dimers: this compound binds to a hydrophobic pocket at the interface of HBc dimers.

-

Allosteric Modulation: This binding induces a conformational change in the core protein, strengthening the dimer-dimer interaction.

-

Aberrant Capsid Formation: This enhanced interaction leads to the misdirection of capsid assembly, resulting in the formation of non-functional, empty capsids or other aberrant structures that do not contain the viral genome.

-

Inhibition of Replication: By preventing the correct formation of nucleocapsids, the encapsidation of pgRNA and subsequent reverse transcription into viral DNA are blocked, thereby halting the replication cycle.

Caption: Mechanism of action of this compound as a Core Protein Allosteric Modulator (CpAM).

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the discovery and characterization of this compound.

Anti-HBV Activity Assay (HepG2.2.15 Cell Line)

This assay is used to determine the potency of compounds in inhibiting HBV replication in a stable, HBV-producing human hepatoma cell line.

-

Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Entecavir) are included.

-

Incubation: The cells are incubated for 6 days, with the medium and compounds being refreshed on day 3.

-

Quantification of HBV DNA: On day 6, the supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified by quantitative real-time PCR (qPCR).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds to the host cells.

-

Cell Seeding: HepG2 cells are seeded in 96-well plates.

-

Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in HBV AAV Mouse Model

This animal model is used to evaluate the in vivo antiviral efficacy of lead compounds.

-

Model Establishment: Mice are hydrodynamically injected with a plasmid containing an adeno-associated virus (AAV) vector expressing the HBV genome. This establishes a persistent HBV infection.

-

Compound Administration: Once stable viremia is established, the mice are treated with this compound (e.g., 20 mg/kg, orally, twice daily) or a vehicle control for a defined period (e.g., 7 days).

-

Monitoring of Viral Load: Blood samples are collected at various time points, and the serum HBV DNA levels are quantified by qPCR.

-

Data Analysis: The reduction in HBV DNA viral load in the treated group is compared to the vehicle control group to determine the in vivo efficacy.

Discovery and Optimization Workflow

The discovery of this compound was the result of a systematic drug discovery and optimization process.

Caption: The drug discovery and development workflow leading to this compound.

Conclusion and Future Directions

The discovery of this compound (compound 45) marks a significant milestone in the development of novel therapeutics for chronic hepatitis B. As a potent and orally bioavailable Core Protein Allosteric Modulator, it offers a distinct mechanism of action compared to current standard-of-care nucleos(t)ide analogues. The preclinical data strongly support its further development.

Future efforts will likely focus on comprehensive IND-enabling toxicology studies and subsequent evaluation in clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with chronic HBV infection. Combination therapy studies with existing HBV drugs will also be a key area of investigation to explore potential synergistic effects and the possibility of achieving a functional cure. The detailed understanding of its structure-activity relationship and mechanism of action will also guide the discovery of next-generation CpAMs with even more favorable drug-like properties.

References

HBV-IN-41: A Potent Core Protein Allosteric Modulator for Hepatitis B Virus Inhibition

An In-depth Technical Guide on the Biological Activity and Molecular Target of a Novel Anti-HBV Agent

Introduction

HBV-IN-41, also identified as compound 45, is a novel, potent, and orally active inhibitor of the Hepatitis B Virus (HBV). It belongs to a class of compounds known as Core Protein Allosteric Modulators (CpAMs). These molecules represent a promising therapeutic strategy for chronic HBV infection by targeting a critical viral component, the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of the biological activity, molecular target, and mechanism of action of this compound, based on preclinical data. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research and hepatology.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the HBV core protein (HBc). The core protein is a multifunctional viral protein that plays a central role in HBV replication. It assembles to form the viral capsid, which is necessary for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, the process of reverse transcription, and the protection of the viral genome.

This compound acts as a Core Protein Allosteric Modulator (CpAM). Unlike nucleos(t)ide analogs that target the viral polymerase, CpAMs bind to an allosteric pocket on the core protein dimers. This binding induces a conformational change in the core protein, leading to aberrant and accelerated capsid assembly. The resulting capsids are non-functional, often empty, and are targeted for degradation by the host cell machinery. By disrupting the normal process of capsid formation, this compound effectively inhibits HBV replication at a critical step.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System |

| EC50 | 0.027 µM | Anti-HBV activity in HepG2.2.15 cells |

| CC50 | > 10 µM | Cytotoxicity in HepG2.2.15 cells |

| Selectivity Index (SI) | > 370 | Calculated as CC50 / EC50 |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosage | Duration | Effect |

| AAV-HBV Mouse Model | 20 mg/kg (oral, BID) | 1 week | Significant suppression of HBV DNA viral load |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Anti-HBV Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against HBV replication was determined using the HepG2.2.15 cell line, which stably expresses HBV.

-

Cell Culture: HepG2.2.15 cells were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (DMSO) was included.

-

Incubation: The treated cells were incubated for 6 days, with media and compound replenishment on day 3.

-

Supernatant Collection: On day 6, the cell culture supernatant was collected.

-

HBV DNA Quantification: Viral DNA was extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: The percentage of HBV DNA inhibition was calculated relative to the vehicle control. The EC50 value was determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) was determined to assess the selectivity of this compound.

-

Cell Culture: HepG2.2.15 cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with the same serial dilutions of this compound as in the anti-HBV assay.

-

Incubation: The cells were incubated for 6 days.

-

Cell Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CC50 value was determined from the dose-response curve.

In Vivo Efficacy Study in AAV-HBV Mouse Model

The oral efficacy of this compound was evaluated in a mouse model of persistent HBV replication.

-

Animal Model: An adeno-associated virus (AAV) vector carrying the HBV genome was delivered to C57BL/6 mice via hydrodynamic tail vein injection to establish chronic HBV replication.

-

Compound Administration: this compound was formulated for oral administration and dosed at 20 mg/kg twice daily (BID) for one week. A vehicle control group was included.

-

Sample Collection: Blood samples were collected at baseline and at the end of the treatment period.

-

HBV DNA Quantification: Serum HBV DNA levels were quantified by qPCR.

-

Data Analysis: The change in HBV DNA viral load from baseline was calculated for both the treatment and vehicle groups to determine the antiviral efficacy.

Below is a workflow diagram for the in vivo efficacy study.

Conclusion

This compound is a promising preclinical candidate for the treatment of chronic hepatitis B. Its novel mechanism of action as a Core Protein Allosteric Modulator offers a potential new therapeutic option that could be used in combination with existing HBV polymerase inhibitors. The potent in vitro anti-HBV activity, favorable selectivity index, and demonstrated in vivo oral efficacy warrant further investigation and development of this compound and its analogs. The detailed experimental protocols provided herein serve as a foundation for further research and validation of this class of HBV inhibitors.

Determining the Potency of Novel Anti-HBV Compounds: A Technical Guide to EC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the half-maximal effective concentration (EC50) and potency of investigational compounds against the Hepatitis B Virus (HBV), using the hypothetical compound Hbv-IN-41 as an illustrative example. This document outlines the critical experimental protocols, data analysis workflows, and relevant biological pathways essential for the preclinical assessment of novel anti-HBV therapeutics.

Introduction to EC50 and Potency in Antiviral Drug Discovery

The EC50 is a fundamental pharmacological parameter that quantifies the potency of a drug by identifying the concentration at which it elicits 50% of its maximum effect.[1] In the context of anti-HBV drug development, a lower EC50 value signifies higher potency, indicating that a smaller concentration of the compound is required to inhibit viral activity by half.[1] This metric is crucial for comparing the efficacy of different antiviral agents and for guiding dose selection in subsequent preclinical and clinical studies.[1]

Core Principles of HBV Inhibition

HBV is a DNA virus that primarily infects hepatocytes.[2][3] Its replication cycle involves several key steps that can be targeted by antiviral therapies.[4] A critical component of the viral life cycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected cells, which serves as the template for viral replication.[2][5] Antiviral compounds can be designed to inhibit various stages, including viral entry, reverse transcription, and DNA polymerase activity.[4][6]

The following diagram illustrates a simplified representation of the HBV life cycle and potential targets for antiviral intervention.

Caption: Simplified HBV lifecycle and potential drug targets.

Experimental Protocol for EC50 Determination of this compound

The following protocol describes a typical cell-based assay for determining the EC50 of a hypothetical anti-HBV compound, this compound.

Materials and Reagents

-

Cell Line: HepG2.2.15 cell line, which stably expresses HBV.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selective pressure.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Control Compounds: A known anti-HBV drug (e.g., Lamivudine) as a positive control and the solvent (e.g., DMSO) as a negative control.

-

Reagents for HBV DNA quantification: DNA extraction kit, primers and probes for HBV-specific quantitative PCR (qPCR).

-

Reagents for cytotoxicity assay: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), plate reader, qPCR instrument.

Experimental Workflow

The general workflow for determining the EC50 value is depicted in the following diagram.

Caption: General experimental workflow for EC50 determination.

Detailed Method

-

Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound, the positive control, and the negative control in the culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

-

Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (typically 6-9 days), replacing the medium with freshly prepared compounds every 3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.

-

HBV DNA Quantification: Extract viral DNA from the supernatant and perform qPCR to determine the HBV DNA copy number.

-

Cytotoxicity Assay: Assess the viability of the cells treated with the compounds to determine the 50% cytotoxic concentration (CC50). This is crucial to ensure that the observed antiviral effect is not due to cell death.

Data Analysis and EC50 Calculation

The raw data from the qPCR (HBV DNA levels) and the cytotoxicity assay are used to calculate the EC50 and CC50 values, respectively.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Lamivudine (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Calculation Workflow

The process of calculating the EC50 involves fitting the dose-response data to a sigmoidal curve.[1]

Caption: Data analysis workflow for EC50 calculation.

The data analysis typically involves the following steps:

-

Normalization: The HBV DNA levels at each compound concentration are normalized to the level in the untreated control wells (set to 100% viral replication).

-

Log Transformation: The compound concentrations are log-transformed.

-

Non-linear Regression: The normalized data is plotted against the log-transformed concentrations, and a sigmoidal dose-response curve is fitted using a suitable software package (e.g., GraphPad Prism).[7][8] The EC50 is the concentration at which the curve passes through the 50% inhibition level.

Conclusion

The determination of the EC50 is a critical step in the preclinical evaluation of novel anti-HBV compounds like the hypothetical this compound. A robust and well-documented experimental protocol, coupled with rigorous data analysis, is essential for obtaining reliable and reproducible potency data. This information is fundamental for making informed decisions in the drug development pipeline and for advancing promising candidates toward clinical investigation.

References

- 1. Explain what is EC50? [synapse.patsnap.com]

- 2. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B virus - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 5. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

In-Depth Technical Guide to Hbv-IN-41: A Potent Hepatitis B Virus Core Protein Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Hbv-IN-41

| Parameter | Value | Source |

| Molecular Formula | C18H19ClFN5O3 | [1] |

| CAS Number | 1967002-25-0 | [1] |

| Mechanism of Action | Core Protein Allosteric Modulator (CpAM) | [2][3][4] |

| Reported In Vitro Efficacy (EC50) | 0.027µM | |

| Reported In Vivo Efficacy | Demonstrated inhibition of HBV DNA viral load in an HBV AAV mouse model at 20 mg/kg (oral, BID for one week) |

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. A key therapeutic strategy in the pursuit of a functional cure for chronic hepatitis B is the targeting of the viral core protein (Cp). The HBV core protein is a multifunctional protein crucial for several stages of the viral lifecycle, including the assembly of the viral capsid, packaging of the pregenomic RNA (pgRNA), and reverse transcription.

This compound has emerged as a potent, orally active inhibitor of HBV replication. It belongs to the class of Core Protein Allosteric Modulators (CpAMs), which represent a promising class of anti-HBV therapeutic agents. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and available technical data for this compound, including experimental protocols and a visualization of the relevant biological pathways.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (B108843) Derivatives (Core Scaffold of this compound)

While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available, the general synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold, which forms the core of this class of compounds, has been described in the scientific literature. The synthesis generally involves a multi-step process. A common approach involves the condensation of a hydrazine (B178648) derivative with a pyrazole (B372694) precursor, followed by cyclization to form the bicyclic pyrazolopyrazine system. Further modifications are then made to introduce the various substituents found in the final active molecule.

In Vitro Efficacy Determination (EC50) in HepG2.2.15 Cells

The half-maximal effective concentration (EC50) of antiviral compounds against HBV is commonly determined using the HepG2.2.15 cell line, which stably expresses HBV. A general protocol is as follows:

-

Cell Culture: HepG2.2.15 cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. For routine maintenance, G418 is included to maintain the selection pressure for the integrated HBV genome.

-

Drug Treatment: Cells are seeded in 96-well plates. After reaching a suitable confluency (e.g., 60%), the cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 6 days). A vehicle control (e.g., 0.5% DMSO) is run in parallel.

-

HBV DNA Quantification: After the treatment period, the cell culture supernatant is collected. Enveloped HBV DNA (virions) are isolated from the supernatant. The amount of HBV DNA is then quantified using a real-time quantitative polymerase chain reaction (qPCR) assay with primers and probes specific for the HBV genome.

-

Data Analysis: The percentage of inhibition of HBV DNA replication at each drug concentration is calculated relative to the vehicle control. The EC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

In Vivo Efficacy in an HBV AAV Mouse Model

The adeno-associated virus (AAV)-HBV mouse model is a widely used preclinical model to evaluate the in vivo efficacy of anti-HBV compounds. This model establishes persistent HBV replication in mice. A general protocol is as follows:

-

Model Establishment: Immunocompetent mice (e.g., C57BL/6) are transduced with a recombinant AAV vector carrying a replication-competent HBV genome (e.g., rAAV-HBV1.3-mer WT) via tail vein injection. Stable HBV viremia is typically established within a few weeks.

-

Compound Administration: Once stable HBV replication is confirmed, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at a specified dose and frequency (e.g., 20 mg/kg, twice a day) for a defined period (e.g., one week). A vehicle control group receives the formulation without the active compound.

-

Monitoring of Viral Load: Blood samples are collected at regular intervals throughout the study. Serum is isolated, and the HBV DNA viral load is quantified using a validated qPCR assay.

-

Data Analysis: The reduction in HBV DNA levels in the treated group is compared to the vehicle control group to determine the in vivo antiviral efficacy of the compound.

Signaling Pathways and Mechanism of Action

This compound, as a Core Protein Allosteric Modulator (CpAM), disrupts the normal function of the HBV core protein. The primary mechanism of action of CpAMs is to interfere with the proper assembly of the viral capsid. This can occur through several mechanisms, including the induction of aberrant, non-functional capsid structures or the formation of empty capsids that lack the viral genome. By disrupting capsid formation, CpAMs effectively halt the viral replication cycle.

The HBV core protein also plays a role in the regulation of HBV transcription from the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. The C-terminal domain of the core protein has been shown to be important for this regulatory function, potentially through its interaction with the cccDNA and the recruitment of host factors such as histone acetyltransferases (HATs). By binding to the core protein, CpAMs may allosterically modulate these interactions, further contributing to their antiviral effect.

Experimental Workflow for Evaluating CpAMs

References

- 1. elifesciences.org [elifesciences.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Role of hepatitis B core protein in HBV transcription and recruitment of histone acetyltransferases to cccDNA minichromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Heteroaryldihydropyrimidine Analogues: A Technical Guide to Potent Inhibitors of Hepatitis B Virus Capsid Assembly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that can lead to a functional cure. A promising class of antivirals, Heteroaryldihydropyrimidine (HAP) analogues, have emerged as potent modulators of HBV capsid assembly, a critical step in the viral life cycle. These small molecules interfere with the normal formation of the viral capsid, leading to the assembly of non-functional or aberrant structures and ultimately suppressing viral replication. This technical guide provides an in-depth overview of HAP analogues, detailing their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo efficacy. Furthermore, this document offers detailed protocols for key experimental assays and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the evaluation and development of this promising class of HBV inhibitors.

Mechanism of Action: Disrupting HBV Capsid Assembly

The life cycle of HBV is a complex process that relies on the proper assembly of the viral capsid, which is composed of the HBV core protein (HBc). HAP analogues function as Capsid Assembly Modulators (CAMs) by binding to a hydrophobic pocket at the interface between HBc dimers.[1] This binding induces a conformational change in the core protein, which in turn accelerates the kinetics of capsid assembly.[2] However, this accelerated assembly process is error-prone, leading to the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and the viral polymerase.[3][4] This disruption of capsid assembly effectively halts the viral replication cascade. Some HAP analogues have also been shown to induce the proteasomal degradation of the core protein.[2]

The following diagram illustrates the key steps in the HBV life cycle and the point of intervention for HAP analogues.

Structure-Activity Relationship (SAR)

The antiviral potency of HAP analogues is intrinsically linked to their chemical structure. Extensive research has elucidated key structural features that govern their interaction with the HBc protein and their overall efficacy. The core dihydropyrimidine (B8664642) scaffold is essential for activity, with various substitutions at different positions significantly influencing potency, metabolic stability, and toxicity. For instance, modifications at the C6 position of the dihydropyrimidine ring have been shown to impact interactions within the binding pocket, while alterations to the ester group at the C5 position can modulate pharmacokinetic properties.[5][6] The exploration of the solvent-exposed region of the HAP binding pocket has led to the design of novel derivatives with improved potency and drug-like properties.[7]

In Vitro and In Vivo Efficacy of HAP Analogues

A multitude of HAP analogues have been synthesized and evaluated for their anti-HBV activity. The following tables summarize the quantitative data for a selection of these compounds, providing a comparative overview of their potency and cytotoxicity.

Table 1: In Vitro Anti-HBV Activity of Selected HAP Analogues

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| GLS4 | HepG2.2.15 | 0.007 - 0.012 | > 99.20 | > 8267 | [5][6] |

| Bay 41-4109 | HepG2.2.15 | ~0.01 | >10 | >1000 | [3] |

| II-1 | HepG2.2.15 | 0.35 ± 0.04 | > 20 | > 57 | [7] |

| 6a-25 | HepAD38 | 0.020 | > 10 | > 500 | [5] |

| 6b-9 | HepAD38 | 0.021 | > 10 | > 476 | [5] |

| 4r | HepG2.2.15 | 0.20 ± 0.00 | > 87.03 | > 435 | [6][8] |

| HAP_R01 | HepG2-NTCP | 0.0268 - 0.0435 | > 10 | > 230 | [9] |

| RG7907 | HepG2.2.15 | 0.006 | > 10 | > 1667 | [5] |

| Lamivudine | HepG2.2.15 | 0.09 - 0.37 | > 100 | > 270 | [5][6] |

Table 2: In Vivo Anti-HBV Activity of Selected HAP Analogues

| Compound | Animal Model | Dosage | Route | Duration | Viral Load Reduction (log10) | Reference |

| GLS4 | Chronic HBV Patients | 120 mg (+100 mg ritonavir) | Oral | 28 days | 1.42 - 3.5 | |

| RG7907 | AAV-HBV Mouse | Not Specified | Not Specified | Not Specified | Robust and sustained | |

| Birinapant | HBV-infected Mice | Not Specified | Not Specified | 4 weeks | Below detection limit | |

| Entecavir | HBV-infected Mice | Not Specified | Not Specified | 4 weeks | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of HAP analogues.

Synthesis of Heteroaryldihydropyrimidine (HAP) Analogues

The synthesis of HAP analogues is typically achieved through a multi-component Biginelli reaction.[3] The following is a general procedure:

-

Reaction Setup: To a solution of an appropriate β-ketoester (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol (B145695), THF), add a heteroaryl amidine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, triethylamine) (2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired HAP analogue.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anti-HBV Replication Assay (HepG2.2.15 Cell Line)

This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable HBV-producing cell line.

-

Cell Culture: Maintain HepG2.2.15 cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the HAP analogues in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include appropriate controls (e.g., vehicle control, positive control like Lamivudine).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 6 to 9 days. The medium containing the test compound is typically replaced every 3 days.

-

DNA Extraction: After the incubation period, harvest the cell culture supernatant for extracellular HBV DNA or lyse the cells to extract intracellular HBV DNA.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with specific primers and probes for the HBV genome.

-

Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Cytotoxicity assays are crucial to determine the therapeutic window of the HAP analogues.

-

Cell Seeding: Seed cells (e.g., HepG2.2.15) in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the HAP analogues for a period that corresponds to the antiviral assay (e.g., 6-9 days).

-

Dye Incubation: After treatment, remove the medium and add a medium containing neutral red dye. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, by comparing the absorbance of treated cells to that of untreated controls.

-

Assay Setup: Plate and treat cells with HAP analogues as described for the antiviral assay.

-

Reagent Addition: At the end of the treatment period, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS to a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.

-

Data Analysis: Determine the CC50 value as described for the neutral red assay.

Analysis of HBV Capsid Assembly

This technique is used to visualize the effect of HAP analogues on the formation of HBV capsids.

References

- 1. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hbv-IN-41: A Technical Overview of its Potential Role in Inhibiting the Hepatitis B Virus Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on Hbv-IN-41 is currently limited to data from commercial suppliers. No primary scientific publication detailing its synthesis, mechanism of action, or comprehensive biological evaluation is publicly accessible at the time of this writing. Therefore, this document provides a general framework for understanding its potential as an anti-HBV agent based on the available data and the broader context of HBV virology and drug development.

Introduction to HBV and the Need for Novel Inhibitors

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The viral replication cycle is complex, involving the persistence of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral transcription. Current treatments can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel inhibitors that target different stages of the HBV lifecycle.

This compound: An Investigational Inhibitor of HBV

This compound is a novel small molecule inhibitor of the Hepatitis B Virus. While its precise mechanism of action has not been publicly disclosed, its reported potent antiviral activity suggests it may interfere with a critical step in the viral replication process.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following table summarizes the known efficacy metric.

| Compound | Parameter | Value | Source |

| This compound | EC50 | 0.027 µM | MedchemExpress.com[1] |

| This compound | In Vivo | Inhibition of HBV DNA viral load in an AAV-HBV mouse model (20 mg/kg, orally, twice a day for one week) | MedchemExpress.com[1] |

The HBV Replication Cycle and Potential Targets for Inhibition

Understanding the HBV replication cycle is crucial for identifying potential targets for antiviral therapy. The cycle involves several key steps, each of which can be a target for inhibition.

Hypothetical Mechanism of Action for an HBV Inhibitor

While the specific target of this compound is unknown, novel HBV inhibitors are being developed to target various stages of the viral life cycle. The following diagram illustrates a hypothetical mechanism where an inhibitor could block the encapsidation step, a critical process for viral replication.

Experimental Protocols for Evaluating Anti-HBV Compounds

The evaluation of novel anti-HBV compounds like this compound typically involves a series of in vitro and in vivo experiments to determine their efficacy, potency, and mechanism of action. Due to the lack of a primary publication for this compound, the following are generalized protocols commonly used in the field.

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of a compound against HBV replication in a cell-based assay.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome, are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound). A known anti-HBV drug (e.g., Entecavir) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound being replenished every few days.

-

Quantification of HBV DNA: After incubation, the supernatant is collected, and extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The percentage of HBV DNA inhibition is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells to assess its selectivity index (SI = CC50/EC50).

General Experimental Workflow

The overall workflow for testing a potential anti-HBV compound is a multi-step process, from initial screening to in vivo validation.

Conclusion and Future Directions

This compound shows promise as a potent inhibitor of HBV replication based on its reported EC50 value. However, a comprehensive understanding of its therapeutic potential requires the public availability of detailed scientific studies. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader range of HBV genotypes and drug-resistant variants, and conducting thorough preclinical safety and pharmacokinetic studies. The publication of these findings will be critical for the scientific community to fully assess the potential of this compound as a future therapeutic agent for chronic hepatitis B.

References

Investigating the Antiviral Spectrum of a Novel Hepatitis B Virus Inhibitor: Hbv-IN-41

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hbv-IN-41" is a hypothetical agent used for illustrative purposes in this technical guide. The data, experimental protocols, and mechanisms described are representative of the preclinical evaluation of a novel anti-HBV compound and are based on publicly available scientific literature.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current treatment regimens, primarily based on nucleos(t)ide analogues and interferons, can effectively suppress viral replication but rarely lead to a functional cure.[2][3] This underscores the urgent need for novel antiviral agents with distinct mechanisms of action. This document provides a comprehensive technical overview of this compound, a novel investigational inhibitor of Hepatitis B Virus. We will delve into its antiviral spectrum, present detailed experimental protocols for its characterization, and visualize key pathways and workflows pertinent to its preclinical development.

Antiviral Activity of this compound

This compound has been profiled against a panel of viruses to determine its antiviral spectrum and specificity. The compound demonstrates potent and selective activity against Hepatitis B Virus, with minimal to no activity against other tested viruses at non-cytotoxic concentrations.

Table 1: Antiviral Spectrum and Cytotoxicity of this compound

| Virus | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Hepatitis B Virus (HBV) | HBV DNA Reduction | HepG2.2.15 | 0.05 | >50 | >1000 |

| Human Immunodeficiency Virus 1 (HIV-1) | p24 Antigen ELISA | MT-4 | >10 | >50 | - |

| Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | >10 | >50 | - |

| Influenza A Virus (H1N1) | CPE Reduction Assay | MDCK | >10 | >50 | - |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | >10 | >50 | - |

EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.

Proposed Mechanism of Action

Initial mechanism of action studies suggest that this compound is a capsid assembly modulator (CpAM). Unlike nucleos(t)ide analogues that target the viral polymerase, CpAMs interfere with the formation of the viral nucleocapsid, a critical step in the HBV life cycle for packaging the viral genome.[4] This interference can lead to the formation of non-infectious "empty" capsids or aberrant capsid structures, thus disrupting the production of new infectious virions.

Below is a diagram illustrating the proposed mechanism of action of this compound within the HBV replication cycle.

Caption: Proposed mechanism of action of this compound as a capsid assembly modulator.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antiviral compound's efficacy and safety profile. Below are the key experimental protocols used in the characterization of this compound.

Cell Lines and Virus

-

HepG2.2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome and secretes Dane particles. This is the primary cell line for assessing anti-HBV activity.

-

Huh-7 and Vero Cells: Used for cytotoxicity assays and to test antiviral activity against other viruses.

-

HBV Genotype D: Used as the reference strain for antiviral assays.

Anti-HBV Efficacy Assay (EC₅₀ Determination)

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a no-drug control and a positive control (e.g., Entecavir).

-

Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

HBV DNA Quantification: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates as described above.

-

Compound Treatment: Treat the cells with serial dilutions of this compound.

-

Incubation: Incubate for 6 days.

-

Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

-

Data Analysis: Calculate the CC₅₀ value from the dose-response curve.

Experimental Workflow for Antiviral Screening

The following diagram outlines the general workflow for screening and identifying novel antiviral compounds like this compound.

Caption: General workflow for antiviral drug discovery and development.

Signaling Pathways and Logical Relationships

Understanding the logical progression from a primary hit to a clinical candidate is essential in drug development. The following diagram illustrates this relationship.

References

- 1. Emerging antivirals for the treatment of hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 4. Treatments for HBV: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hbv-IN-41: In Vitro Evaluation of a Novel Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC).[1][2][3] Current treatments can suppress viral replication but rarely lead to a functional cure.[2] The development of novel therapeutics with diverse mechanisms of action is therefore a critical priority. Hbv-IN-41 is an investigational inhibitor of HBV replication. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its antiviral activity, mechanism of action, and cytotoxicity in relevant cell culture models.

Mechanism of Action

While the precise molecular target of this compound is under investigation, initial studies suggest it interferes with the HBV replication cycle. Hepadnaviruses like HBV replicate through reverse transcription of a pregenomic RNA (pgRNA) intermediate within the viral capsid.[1] The viral polymerase, a multifunctional enzyme with reverse transcriptase (RT), DNA-dependent DNA polymerase, and RNase H activities, is a key target for many anti-HBV compounds. It is hypothesized that this compound may act as a chain terminator following its intracellular phosphorylation, thereby inhibiting viral DNA synthesis.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against different HBV Genotypes

| HBV Genotype | Assay | EC50 (nM) |

| Genotype D | HBV DNA | 0.45 |

| HBsAg | 0.21 | |

| HBeAg | 5.10 | |

| Genotype C | HBV DNA | 0.52 |

| HBsAg | 0.25 | |

| HBeAg | 5.80 |

EC50 (50% effective concentration) values were determined in HepG2.2.15 cells treated with a serial dilution of this compound for 8 days.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2.2.15 | > 50 | > 111,111 |

| Huh7 | > 50 | N/A |

| Primary Human Hepatocytes | > 50 | > 111,111 |

CC50 (50% cytotoxic concentration) was determined using a standard cell viability assay. The selectivity index was calculated based on the EC50 for HBV DNA inhibition (Genotype D).

Experimental Protocols

Protocol 1: Determination of Antiviral Activity in HepG2.2.15 Cells

This protocol describes the methodology to assess the efficacy of this compound in inhibiting HBV replication in the HepG2.2.15 cell line, which stably expresses HBV.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

Reagents for DNA/RNA extraction

-

qPCR master mix and primers/probes for HBV DNA and RNA

-

ELISA kits for HBsAg and HBeAg detection

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 8 days, with a medium change containing the respective compound concentrations on day 4.

-

Supernatant and Cell Lysate Collection: On day 8, collect the cell culture supernatant for analysis of secreted HBV DNA, HBsAg, and HBeAg. Lyse the cells for intracellular HBV DNA and RNA analysis.

-

Quantification of Viral Markers:

-

Extracellular HBV DNA: Extract viral DNA from the supernatant and quantify using qPCR.

-

HBsAg and HBeAg: Measure the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits.

-

Intracellular HBV RNA: Extract total RNA from the cell lysates and quantify HBV pgRNA using RT-qPCR.

-

-

Data Analysis: Calculate the EC50 values by fitting the dose-response curves using appropriate software.

Protocol 2: Cytotoxicity Assay

This protocol outlines the procedure to determine the cytotoxicity of this compound.

Materials:

-

HepG2.2.15, Huh7, or Primary Human Hepatocytes

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the same duration as the antiviral assay (e.g., 8 days).

-

Cell Viability Measurement: At the end of the treatment period, measure cell viability according to the manufacturer's instructions for the chosen assay.

-

Data Analysis: Calculate the CC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

HBV Life Cycle and Potential Inhibition Points

The following diagram illustrates the key stages of the HBV life cycle, highlighting potential targets for antiviral intervention. This compound is hypothesized to act at the reverse transcription step.

Caption: HBV life cycle and the putative target of this compound.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for testing the in vitro efficacy and cytotoxicity of a candidate HBV inhibitor like this compound.

Caption: Workflow for in vitro evaluation of this compound.

HBV and STAT3 Signaling

HBV infection has been shown to activate the STAT3 signaling pathway, which can promote hepatocyte survival and support viral replication. This pathway represents a potential target for host-targeting antiviral therapies. While this compound is a direct-acting antiviral, understanding its effects on host signaling pathways is an important area for further investigation.

Caption: Simplified diagram of HBV-mediated STAT3 activation.

References

- 1. Hepatitis B Virus Activates Signal Transducer and Activator of Transcription 3 Supporting Hepatocyte Survival and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hbv-IN-41 in HBV-Infected Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a complete cure.[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of Hbv-IN-41, a novel investigational inhibitor of HBV replication, in infected cell cultures. These guidelines are intended to assist researchers in assessing the antiviral efficacy and cytotoxic profile of this compound.

This compound is hypothesized to be a capsid assembly modulator, a class of compounds that interfere with the formation of the viral nucleocapsid, a critical step in the HBV life cycle. By disrupting capsid assembly, this compound is expected to inhibit viral genome replication and the production of new infectious virions.

Recommended In Vitro Models for HBV Research